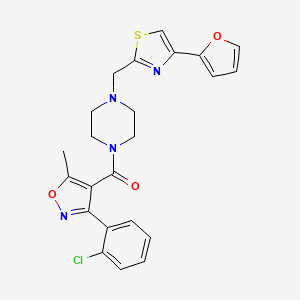![molecular formula C12H11F3O2 B2746677 3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde CAS No. 2309473-77-4](/img/structure/B2746677.png)
3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde, also known as TFPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TFPAC is a cyclobutane derivative that contains a trifluoromethoxyphenyl group and a carbaldehyde functional group. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Applications De Recherche Scientifique
Highly Fluorescent Dyes
- The synthesis of conformationally restrained pyrazolylpyrene chromophores, which exhibit bright fluorescence and weak bases properties, suggests potential applications in sensing acidic fluorophore environments (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).
[4 + 2] Cycloaddition Reactions
- Studies have shown that 3-alkoxycyclobutanones can undergo [4 + 2] cycloaddition with aldehydes or ketones, leading to compounds with significant regioselectivity and diastereoselectivity. This methodology offers a versatile approach to constructing complex molecular architectures (Matsuo, Sasaki, Tanaka, & Ishibashi, 2008).
Antimicrobial Agents
- A series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized and showed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This indicates the potential for these compounds in developing new antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Advanced Materials
- The synthesis of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers represents the development of a new class of fluorosiloxane polymers. These materials, with their well-defined structure and thermal stability, could find applications in various high-performance materials (Smith & Babb, 1996).
Propriétés
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-8(6-10)7-16/h1-4,7-8,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJPKIZGINMKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C2=CC=C(C=C2)OC(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2746594.png)
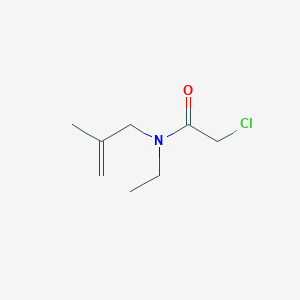

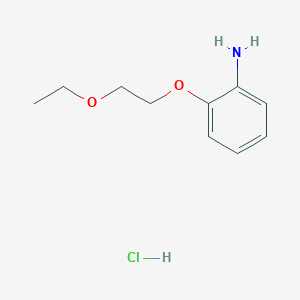
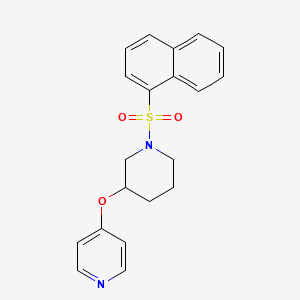

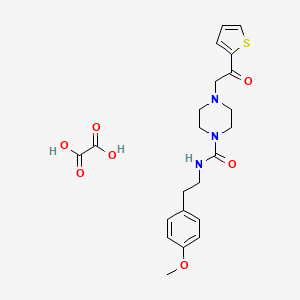

![N-(3-chlorophenyl)-4-[5-(2-furyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B2746612.png)


![N,N-dimethyl-N'-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2746615.png)

